1-(4-Isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS No.: 1042604-77-2
Cat. No.: VC2781948
Molecular Formula: C12H13N3O2
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1042604-77-2 |
|---|---|
| Molecular Formula | C12H13N3O2 |
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | 1-(4-propan-2-ylphenyl)triazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H13N3O2/c1-8(2)9-3-5-10(6-4-9)15-7-11(12(16)17)13-14-15/h3-8H,1-2H3,(H,16,17) |
| Standard InChI Key | KUVAYENHFRJVGV-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)N2C=C(N=N2)C(=O)O |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)N2C=C(N=N2)C(=O)O |
Introduction
Chemical Properties and Structure
1-(4-Isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid features a five-membered heterocyclic structure containing three nitrogen atoms (the triazole ring) connected to an isopropylphenyl group and a carboxylic acid functional group. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a promising candidate for various applications in medicinal chemistry .
Basic Properties
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 1042604-77-2 |
| Molecular Formula | C12H13N3O2 |
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | 1-(4-propan-2-ylphenyl)triazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H13N3O2/c1-8(2)9-3-5-10(6-4-9)15-7-11(12(16)17)13-14-15/h3-8H,1-2H3,(H,16,17) |
| Standard InChIKey | KUVAYENHFRJVGV-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)N2C=C(N=N2)C(=O)O |
The compound's structure consists of several key components: the isopropylphenyl group, which contributes to its lipophilicity; the triazole ring, which is crucial for its biological activity; and the carboxylic acid group, which enhances its water solubility and potential for derivatization .
Synthesis Methods
The synthesis of 1-(4-Isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid and related triazole derivatives typically involves specific chemical reactions that allow for the formation of the triazole ring and the attachment of the desired functional groups.
Click Chemistry Approach
One common method for synthesizing 1,2,3-triazole derivatives is through the Huisgen 1,3-dipolar cycloaddition reaction, also known as "click chemistry." This approach involves the coupling of an azide and an alkyne to form the triazole ring . The specific steps include:
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Preparation of an azide precursor from the corresponding amine by reaction with sodium azide
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Preparation of an alkyne precursor
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Cycloaddition reaction between the azide and alkyne in the presence of a copper(I) catalyst
One-Step Synthesis Method
A patented one-step process for preparing 1,2,3-triazole carboxylic acids involves the reaction of an azide and a β-ketoester with a base. This method offers advantages in terms of efficiency and scalability . The procedure typically includes:
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Treatment of an azide and a β-ketoester with a base such as K2CO3
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Reaction in aqueous ethanol at elevated temperature (approximately 80°C)
This synthesis method can be scaled up for industrial production by optimizing reaction conditions such as temperature, pressure, and solvent choice, potentially using continuous flow reactors and automated synthesis platforms .
Biological Activities and Applications
1-(4-Isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid and related triazole derivatives have attracted significant interest due to their diverse biological activities and potential therapeutic applications.
Pharmaceutical Applications
The triazole moiety serves as a structural backbone for numerous pharmaceuticals, including:
| Application Category | Potential Use |
|---|---|
| Antimicrobial Agents | Compounds containing the triazole structure often exhibit activity against various bacteria and fungi |
| Anticancer Agents | Several triazole derivatives have shown promise in inhibiting cancer cell proliferation |
| Anticonvulsants | Triazole-containing compounds may modulate neuronal activity |
| Antidepressants | Some triazole derivatives affect neurotransmitter systems involved in mood regulation |
| Antiallergics | Certain triazole compounds demonstrate antihistamine properties |
Research has shown that triazole derivatives can serve as enzyme inhibitors, receptor modulators, and protein-binding agents, making them versatile scaffolds for drug development .
Research Applications
Beyond therapeutic applications, 1-(4-Isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid and similar compounds have value in various scientific fields:
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As building blocks for the synthesis of more complex molecules and materials
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In the development of chemical probes for biological research
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For structure-activity relationship studies to understand protein-ligand interactions
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As intermediates in the synthesis of advanced materials such as polymers and coatings
Structure-Activity Relationships
Research into triazole carboxylates has revealed important structure-activity relationships that influence their biological properties and potential applications.
Key Structural Elements
Studies on related compounds have shown that modifications to specific positions on the triazole ring and attached groups can significantly affect activity. For instance, research on 1H-1,2,3-triazole-4-carboxamides demonstrated that:
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Hydrophobic substituents at certain positions enhance binding affinity
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The 3-position must remain hydrophobic to maintain activity in some applications
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Introduction of different rings or functional groups can dramatically alter binding and cellular activities
Receptor Interactions
Some 1,2,3-triazole derivatives have shown activity as receptor antagonists. For example, related compounds have been developed as P2Y14 receptor antagonists with applications in inflammation, diabetes, and asthma . The mechanism involves:
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Formation of hydrogen bonds between the carboxylate group and receptor binding sites
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π-π stacking interactions between aromatic rings and amino acid residues
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Hydrophobic interactions between alkyl groups and lipophilic pockets
Recent Research Findings
Recent studies have focused on optimizing the synthesis and exploring the applications of 1,2,3-triazole-4-carboxylic acid derivatives.
Synthesis Optimization
Researchers have developed improved methods for synthesizing triazole derivatives in aqueous medium, which align with green chemistry principles. One study demonstrated successful synthesis of 1H-1,2,3-triazole analogs via copper-catalyzed cycloaddition followed by Suzuki-Miyaura cross-coupling reactions, achieving good yields (82-91%) under optimized conditions .
Enzyme Inhibition Studies
Investigations into the biological activity of 1H-1,2,3-triazole analogs have revealed promising enzyme inhibition properties:
| Compound | Target Enzyme | IC50 Value (μM) | Comparison to Standard |
|---|---|---|---|
| Various 1H-1,2,3-triazole analogs | Carbonic anhydrase-II | 13.8-35.7 | Comparable to acetazolamide (18.2 ± 0.23 μM) |
| 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives | Xanthine oxidase | 0.21-26.13 | Some compounds 36-fold more potent than allopurinol |
These findings suggest potential applications in the treatment of conditions related to these enzyme systems, including glaucoma, altitude sickness, and gout .
Receptor Antagonist Development
Structure-based design approaches have led to the development of triazole derivatives as receptor antagonists. For instance, 3-(4-aryl-1H-1,2,3-triazol-1-yl)-biphenyl derivatives have been designed as P2Y14 receptor antagonists through computational modeling and synthesis optimization. These compounds showed high affinity and selectivity, with potential applications in treating inflammatory and endocrine conditions .
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